molecular formula C18H15ClN2O2S B6030284 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B6030284
M. Wt: 358.8 g/mol
InChI Key: CJXMMJSHNCQQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic thiazole derivative characterized by a benzamide core substituted with a 4-methoxy group and a 4-chlorobenzyl moiety on the thiazole ring.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-4-13(5-9-15)17(22)21-18-20-11-16(24-18)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMMJSHNCQQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has shown effectiveness against various bacterial strains. The thiazole ring is known to enhance the lipophilicity of compounds, improving their ability to penetrate microbial cell membranes and exert antibacterial effects.

Anticancer Properties

Studies have demonstrated that thiazole-containing compounds possess anticancer activity. For instance, related thiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the 4-methoxybenzamide moiety may contribute to enhanced selectivity and potency against specific cancer types.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes such as PFOR (pyruvate:ferredoxin oxidoreductase), which is crucial in anaerobic metabolism. This inhibition can lead to potential therapeutic applications in treating infections caused by anaerobic bacteria.

Molecular Probes

The compound can serve as a molecular probe in biochemical assays due to its specific structural features. The thiazole moiety can facilitate interactions with biomolecules, allowing for the exploration of biological pathways and mechanisms at the molecular level.

Drug Development

This compound is a candidate for further development into pharmaceuticals targeting various diseases, particularly those associated with microbial infections and cancer. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Synthesis of Novel Materials

Research has explored the use of thiazole derivatives in synthesizing novel materials with unique properties. For example, the compound can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties.

Coordination Chemistry

The compound may also find applications in coordination chemistry, where it can act as a ligand for metal ions. This property is beneficial for developing catalysts or materials with specific electronic properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmacologyAntimicrobial agents, anticancer drugs ,
BiochemistryMolecular probes, enzyme inhibitors ,
Material ScienceNovel material synthesis, coordination chemistry ,

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This highlights its potential role as an anticancer agent and warrants further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound shares structural motifs with several derivatives (Table 1):

  • Thiazole/Thiadiazole Core : Central to all analogs, with substitutions at positions 2 (amide linkage) and 5 (variable groups).
  • Substituent Variability: 4-Chlorobenzyl Group: Enhances steric bulk and electron-withdrawing effects compared to methyl, methoxy, or nitro substituents.

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents (Position 5) Amide Group Modification Biological Activity/Notes Reference
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide 4-Chlorobenzyl 4-Methoxybenzamide Hypothesized antimicrobial activity -
N-(5-(Furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide Furan-2-yl 4-Methoxybenzamide Active against P. aeruginosa
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-Methoxy-3-methylphenyl 2-Nitro-5-chlorobenzamide Unknown
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 4-Chlorophenoxymethyl 4-Nitrobenzamide Not reported

Impact of Substituents on Physicochemical Properties

  • Melting Points :

    • Chlorobenzyl-substituted thiadiazoles (e.g., 5j in ) exhibit higher melting points (138–140°C) compared to methylthio derivatives (5f: 158–160°C), likely due to enhanced van der Waals interactions from the aromatic chloro group .
    • Methoxy groups (as in 5k: 135–136°C) reduce melting points relative to nitro substituents, which increase polarity and packing efficiency .
  • Synthetic Yields :

    • Benzylthio derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylthio analogs (5g: 78%), suggesting steric and electronic factors influence reaction pathways .

Antimicrobial Activity

  • The analog N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide demonstrates notable activity against P. aeruginosa, attributed to the methoxybenzamide group’s ability to disrupt bacterial membrane proteins .

Enzyme Inhibition

  • Acyl-CoA Desaturase Inhibitors: N-[5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide shows potent IC50 values (1.0–13.0 nM), outperforming difluorophenyl analogs. The dichloro substitution likely enhances target binding affinity compared to monochloro variants .

Stability and Crystallography

  • Hydrogen Bonding : Nitazoxanide analogs form centrosymmetric dimers via N–H···N bonds, stabilizing crystal lattices. The target compound’s 4-methoxy group may similarly participate in C–H···O interactions .
  • Solubility : Methoxy groups improve aqueous solubility relative to nitro or chloro substituents, critical for bioavailability .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C15_{15}H14_{14}ClN3_{3}OS
  • Molecular Weight : 303.80 g/mol
  • CAS Number : 290835-51-7 .

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that derivatives of thiazole and benzamide exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .
  • Antiproliferative Effects : Studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of substituents like chlorobenzyl enhances this activity, suggesting a structure-activity relationship that warrants further exploration .
  • DNA Binding : Some thiazole derivatives have been shown to interact with DNA, leading to potential applications in cancer therapy. This binding capability may disrupt the normal cellular processes in rapidly dividing cells .

Case Study: Anti-HBV Activity

A study focused on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), reported significant anti-HBV activity. The compound exhibited an IC50_{50} of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains in HepG2 cell lines. The selectivity index (SI) values were 58 and 52, respectively, indicating a favorable therapeutic window .

CompoundIC50_{50} (µM)SI
IMB-0523 (wild-type HBV)1.9958
IMB-0523 (drug-resistant HBV)3.3052
Lamivudine (wild-type HBV)7.37N/A
Lamivudine (drug-resistant HBV)>440N/A

Antiproliferative Activity

In another study, thiazole derivatives were tested for their antiproliferative effects on MDA-MB231 and HT29 cancer cell lines. The results indicated that the introduction of specific functional groups significantly affected the compounds' ability to inhibit cell growth .

Summary of Antiproliferative Effects

Compound StructureCell LineIC50_{50} (µM)
Thiazole derivative with chlorobenzylMDA-MB231<10
Thiazole derivative with methoxy groupHT29<15

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide?

A common approach involves reacting 5-(4-chlorobenzyl)-1,3-thiazol-2-amine with 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., pyridine or dioxane) under reflux. Triethylamine is often used to neutralize HCl byproducts. Purification typically involves recrystallization from ethanol-DMF mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction is essential to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds). TLC and HPLC (>95% purity) are standard for assessing purity .

Q. How does the 4-methoxybenzamide moiety influence the compound's solubility and reactivity?

The electron-donating methoxy group enhances solubility in organic solvents and may stabilize the amide bond against hydrolysis. Reactivity in further derivatization (e.g., alkylation or acylation) can be modulated by steric effects from the 4-methoxy group, as observed in similar benzamide derivatives .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

X-ray studies of analogous thiazole derivatives reveal centrosymmetric dimers formed via N–H⋯N hydrogen bonds. Additional stabilization arises from C–H⋯O/F interactions and π-π stacking between aromatic rings. These features are critical for predicting packing efficiency and crystallinity .

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

Discrepancies in inhibition assays (e.g., PFOR enzyme vs. acps-pptase) may arise from assay conditions (pH, cofactors) or protein isoform specificity. Use orthogonal methods like isothermal titration calorimetry (ITC) and kinetic studies to validate binding affinities. Computational docking (e.g., AutoDock Vina) can provide mechanistic insights .

Q. What strategies optimize yield during large-scale synthesis?

Key factors include:

  • Solvent choice : Dioxane or THF improves reaction homogeneity.
  • Catalysis : Substoichiometric DMAP accelerates acylation.
  • Workup : Sequential NaHCO₃ washes remove unreacted acyl chloride, reducing purification steps .

Q. How can in silico methods predict off-target interactions for this compound?

Pharmacophore modeling (e.g., Schrödinger Phase) and molecular dynamics simulations (GROMACS) can identify potential off-targets. Validate predictions using cheminformatics databases (ChEMBL, PubChem) and differential scanning fluorimetry (DSF) for binding confirmation .

Data Contradiction Analysis

Q. Why might biological activity vary between structural analogs of this compound?

Minor substitutions (e.g., chloro vs. methoxy groups) alter electronic profiles and steric bulk, impacting target binding. For example, replacing 4-methoxy with trifluoromethyl (as in PubChem CID 338956-72-2) enhances bacterial enzyme inhibition but reduces solubility .

Q. How should researchers address discrepancies in crystallographic vs. computational structural models?

Refine computational models using experimental data (X-ray or neutron diffraction). Tools like Mercury (CCDC) can overlay DFT-optimized geometries with crystal structures to identify torsional mismatches .

Methodological Recommendations

Q. What purification techniques are most effective for removing synthetic byproducts?

  • Byproduct A (unreacted amine) : Remove via acid-base extraction (HCl/NaOH).
  • Byproduct B (di-acylated species) : Use size-exclusion chromatography or fractional crystallization .

Q. How can hydrogen-deuterium exchange (HDX) mass spectrometry elucidate binding dynamics?

HDX-MS identifies conformational changes in target enzymes upon compound binding. Pair with mutagenesis (e.g., alanine scanning) to pinpoint critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.